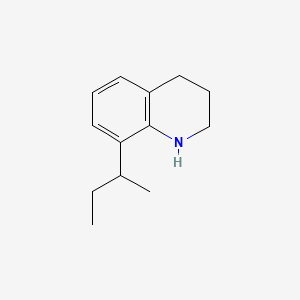

8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core structure with a secondary butyl group attached to the eighth position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives using hydrogenation catalysts. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Solvent selection and purification steps are also crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

- 8-(tert-Butyl)-1,2,3,4-tetrahydroquinoline

- 8-(iso-Butyl)-1,2,3,4-tetrahydroquinoline

- 8-(n-Butyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the secondary butyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research and development.

Biological Activity

8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a bicyclic compound featuring a saturated six-membered ring fused to a five-membered nitrogen-containing ring. This compound is particularly notable for its sec-butyl substituent at the 8-position, which significantly influences its chemical properties and biological activities. Tetrahydroquinolines have garnered attention in medicinal chemistry due to their structural similarity to various natural products and pharmaceuticals.

The unique sec-butyl substitution enhances the compound's lipophilicity and solubility, which are critical for its interaction with biological targets. The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

- Antidiabetic Properties : Preliminary studies suggest potential antidiabetic effects, likely due to its influence on glucose metabolism and insulin sensitivity.

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, structural modifications of tetrahydroquinolines have been associated with increased antiproliferative effects against various cancer types .

- Antimicrobial Effects : Similar compounds within the tetrahydroquinoline class have demonstrated antibacterial and antifungal properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Comparative studies with other tetrahydroquinoline derivatives reveal that modifications at the 8-position significantly affect the compound's pharmacological profile.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 1 | Enhanced lipophilicity |

| 8-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 8 | Potentially improved biological activity |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromine substituent at position 6 | Increased reactivity towards nucleophiles |

The sec-butyl group in this compound not only enhances solubility but also improves interactions with biological targets compared to other similar compounds.

Case Studies

Several studies have investigated the biological activities of tetrahydroquinoline derivatives:

- Anticancer Research : A study evaluated various tetrahydroquinolines for their antiproliferative effects across different cancer cell lines. Compounds with similar structural features to this compound exhibited significant activity against prostate carcinoma and breast adenocarcinoma cell lines .

- Diabetes Management : Research has indicated that certain tetrahydroquinolines can modulate glucose levels and improve insulin sensitivity in diabetic models . This suggests that this compound may also possess similar properties.

Properties

CAS No. |

84682-10-0 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

8-butan-2-yl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C13H19N/c1-3-10(2)12-8-4-6-11-7-5-9-14-13(11)12/h4,6,8,10,14H,3,5,7,9H2,1-2H3 |

InChI Key |

LGODJGHQMMHAHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC2=C1NCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.